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Compound of Interest

Compound Name: ZM-32

Cat. No.: B15606466

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM-323881 is a potent and highly selective inhibitor of the Vascular Endothelial Growth Factor
Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new
blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, ZM-
323881 effectively blocks the signaling cascade that leads to endothelial cell proliferation and
migration, thereby inhibiting the development of new blood vessels that supply tumors with
essential nutrients. This technical guide provides an in-depth overview of the discovery,
synthesis, and biological activity of ZM-323881, tailored for professionals in the field of drug
discovery and development.

Discovery and Core Properties

ZM-323881, with the chemical name 5-[[7-(benzyloxy) quinazolin-4-yllamino]-4-fluoro-2-
methylphenol, was identified as a potent inhibitor of VEGFR-2 tyrosine kinase activity.[1] Its
hydrochloride salt is the form commonly used in research.

Table 1: Physicochemical Properties of ZM-323881 Hydrochloride
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Property Value Reference
Chemical Formula C22H18FN30O2 - HCI [2]
Molecular Weight 411.86 g/mol [2]
CAS Number 193000-39-4 [2]
Appearance Solid [3]
Purity >98% [2]
Solubility Soluble to 50 mM in DMSO [2]
Storage Desiccate at +4°C [2]

Synthesis of ZM-323881

The synthesis of ZM-323881 can be achieved through a convergent synthesis strategy,
primarily involving the coupling of a 4-chloroquinazoline intermediate with a substituted aniline.
A plausible synthetic route is outlined below, based on established methodologies for similar
quinazoline derivatives.[4][5][6]

Diagram: Proposed Synthetic Pathway for ZM-323881
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Caption: Proposed multi-step synthesis of ZM-323881 Hydrochloride.

Experimental Protocol: Synthesis of ZM-323881

Step 1: Synthesis of 7-(Benzyloxy)-4-chloroquinazoline (Intermediate A)

e Benzylation of 7-Hydroxy-4-quinazolinone: To a solution of 7-hydroxy-4-quinazolinone in
dimethylformamide (DMF), add potassium carbonate (K2COs) and benzyl bromide. Stir the
mixture at room temperature until the reaction is complete (monitored by TLC).

e Chlorination: Treat the resulting 7-(benzyloxy)-4-quinazolinone with thionyl chloride (SOCIz2)
and a catalytic amount of DMF. Reflux the mixture until the conversion to 7-(benzyloxy)-4-
chloroquinazoline is complete. Remove the excess thionyl chloride under reduced pressure
and purify the crude product.

Step 2: Synthesis of 5-Amino-4-fluoro-2-methylphenol (Intermediate B)

« Nitration of 4-Fluoro-2-methylphenol: Carefully add a nitrating mixture (HNOs in H2SOa) to a
solution of 4-fluoro-2-methylphenol at low temperature to obtain 4-fluoro-2-methyl-5-
nitrophenol.

e Reduction of the Nitro Group: Reduce the nitro group of 4-fluoro-2-methyl-5-nitrophenol
using iron powder and ammonium chloride in an ethanol/water mixture under reflux to yield
5-amino-4-fluoro-2-methylphenol.[7]

Step 3: Coupling and Salt Formation

» Nucleophilic Aromatic Substitution: React 7-(benzyloxy)-4-chloroquinazoline (Intermediate A)
with 5-amino-4-fluoro-2-methylphenol (Intermediate B) in a suitable solvent such as
isopropanol under reflux.[2] The reaction proceeds via a nucleophilic aromatic substitution
mechanism where the amino group of the phenol derivative displaces the chlorine atom on
the quinazoline ring.

« Purification: After completion of the reaction, cool the mixture and collect the precipitated
solid by filtration. Purify the crude ZM-323881 by recrystallization or column chromatography.
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» Hydrochloride Salt Formation: Dissolve the purified ZM-323881 free base in a suitable
solvent and treat with a solution of hydrogen chloride in ether to precipitate ZM-323881
hydrochloride.

Biological Activity and Mechanism of Action

ZM-323881 is a potent and selective inhibitor of VEGFR-2. It exhibits high selectivity for
VEGFR-2 over other related tyrosine kinases, making it a valuable tool for studying VEGF-
mediated signaling pathways.

Table 2: In Vitro Inhibitory Activity of ZM-323881

Target/Assay ICso0 Value Reference

VEGFR-2 (KDR) Kinase

o <2nM [1]
Activity
VEGF-A-induced Endothelial
) ) 8 nM [1]
Cell Proliferation
VEGFR-1 Kinase Activity > 50 uM [1]
PDGFRp, FGFR1, EGFR,
> 50 uM [2]

erbB2 Kinase Activity

Signaling Pathway Inhibition

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and
autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a
downstream signaling cascade involving key pathways that regulate cell proliferation,
migration, and survival. ZM-323881, by binding to the ATP-binding site of the VEGFR-2
tyrosine kinase domain, prevents this autophosphorylation and subsequent downstream
signaling.

Diagram: ZM-323881 Inhibition of the VEGFR-2 Signaling
Pathway
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Caption: ZM-323881 blocks VEGF-A-induced signaling by inhibiting VEGFR-2

autophosphorylation.

Experimental Protocols
VEGFR-2 Kinase Assay
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This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
the VEGFR-2 enzyme.

» Reagents and Materials: Recombinant human VEGFR-2 kinase, biotinylated peptide
substrate, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., Kinase-
Glo®).

o Procedure: a. Add kinase buffer, substrate, and ATP to the wells of a 96-well plate. b. Add
ZM-323881 or control vehicle to the appropriate wells. c. Initiate the reaction by adding the
VEGFR-2 enzyme. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e.
Stop the reaction and measure the remaining ATP levels using a luminescence-based
detection reagent. The signal is inversely proportional to the kinase activity. f. Calculate the
ICso value by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.

VEGF-A-Induced Endothelial Cell Proliferation Assay
([*H]-Thymidine Incorporation)

This assay assesses the anti-proliferative effect of ZM-323881 on endothelial cells stimulated
with VEGF-A.

e Cell Culture: Culture human umbilical vein endothelial cells (HUVECS) in appropriate growth
medium.

e Procedure: a. Seed HUVECs into 96-well plates and allow them to adhere overnight. b.
Starve the cells in a low-serum medium for 24 hours to synchronize their cell cycle. c. Treat
the cells with various concentrations of ZM-323881 for 1 hour. d. Stimulate the cells with
VEGF-A (e.g., 10 ng/mL). e. After 24-48 hours, add [*H]-thymidine to each well and incubate
for an additional 4-16 hours. f. Harvest the cells onto a filter mat and measure the
incorporated radioactivity using a scintillation counter. g. Determine the ICso value by
analyzing the dose-response curve.

Western Blot Analysis of VEGFR-2 Phosphorylation

This method is used to directly observe the inhibitory effect of ZM-323881 on VEGFR-2
autophosphorylation in a cellular context.
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e Cell Treatment and Lysis: a. Culture HUVECs to near confluency and then serum-starve
them. b. Pre-treat the cells with ZM-323881 for 1-2 hours. c. Stimulate the cells with VEGF-A
for a short period (e.g., 5-10 minutes). d. Lyse the cells in a buffer containing protease and
phosphatase inhibitors.

o Immunoblotting: a. Determine the protein concentration of the lysates. b. Separate the
proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and
probe with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). d. Wash
the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary
antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. To
ensure equal protein loading, strip the membrane and re-probe with an antibody against total
VEGFR-2 and a loading control like GAPDH.

Diagram: Experimental Workflow for Evaluating ZM-
323881 Activity
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Caption: A typical workflow for the preclinical evaluation of ZM-323881.

Conclusion

ZM-323881 is a powerful and selective research tool for investigating the roles of VEGFR-2 in
angiogenesis and other pathological processes. Its well-defined mechanism of action and
potent inhibitory activity make it a valuable compound for preclinical studies in oncology and
other angiogenesis-dependent diseases. The synthetic route and experimental protocols
provided in this guide offer a comprehensive resource for researchers working with this
important molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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